Desmethyl Amidosulfuron
Overview
Description
Desmethyl Amidosulfuron is a chemical compound known for its role as a metabolite of amidosulfuron, a sulfonylurea herbicide. It is characterized by its molecular formula C₈H₁₃N₅O₇S₂ and a molecular weight of 355.35 g/mol . This compound is primarily used in agricultural settings to control broadleaf weeds and some grass species.
Mechanism of Action
Target of Action
Desmethyl Amidosulfuron, a chemical degradation product of Amidosulfuron , primarily targets the enzyme acetolactate synthase (ALS) in plants . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth.
Mode of Action
This compound acts as a competitive inhibitor of the ALS enzyme . It binds to the active site of the enzyme, preventing the normal substrates from binding. This inhibits the enzyme’s activity, leading to a deficiency in the branched-chain amino acids, which are crucial for protein synthesis and plant growth. The inhibition of ALS leads to the cessation of cell division and plant growth.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency in these essential amino acids . This deficiency affects protein synthesis, leading to stunted growth and eventually plant death.
Pharmacokinetics
They are also known to undergo metabolic degradation, with this compound being a known metabolite of Amidosulfuron .
Result of Action
The primary result of this compound’s action is the inhibition of plant growth. By disrupting the synthesis of essential amino acids, it inhibits protein synthesis, leading to stunted growth and eventually plant death . This makes this compound an effective herbicide.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its mobility and persistence in the environment can affect its efficacy as a herbicide . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl Amidosulfuron can be synthesized through the demethylation of amidosulfuron. The process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired demethylation. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Amidosulfuron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Desmethyl Amidosulfuron has a wide range of applications in scientific research:
Comparison with Similar Compounds
Amidosulfuron: The parent compound from which Desmethyl Amidosulfuron is derived.
Metsulfuron Methyl: Another sulfonylurea herbicide with a similar mechanism of action but different chemical structure and spectrum of activity.
Tribenuron Methyl: A sulfonylurea herbicide used in cereals, with a similar mode of action but different application rates and target species.
Uniqueness: this compound is unique due to its specific demethylated structure, which influences its chemical properties and biological activity. This structural difference can affect its solubility, stability, and interaction with biological targets, making it distinct from other sulfonylurea herbicides .
Biological Activity
Desmethyl amidosulfuron is a metabolite of the herbicide amidosulfuron, which belongs to the sulfonylurea class of herbicides. This compound has garnered attention due to its biological activity, particularly in agricultural contexts. This article delves into its biological activity, metabolism, ecotoxicological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonylurea structure, which is known for its herbicidal properties. The compound's molecular formula is C₁₁H₁₄N₄O₄S, and its molecular weight is approximately 302.32 g/mol. The absence of the methyl group at the nitrogen atom distinguishes it from its parent compound, amidosulfuron.
Biological Activity
Mechanism of Action
this compound acts primarily by inhibiting acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants. This inhibition leads to the disruption of protein synthesis and ultimately plant death. Studies have shown that this compound retains significant herbicidal activity comparable to that of amidosulfuron itself .
Toxicological Studies
In toxicity assessments, this compound has demonstrated a favorable safety profile. Acute oral toxicity studies in rats indicated an LD50 greater than 5000 mg/kg body weight, suggesting low toxicity to mammals . Chronic exposure studies have also shown no significant adverse effects on reproduction or development at lower concentrations .
Metabolism
This compound undergoes metabolic processes primarily through O-demethylation, leading to various metabolites. In rat studies, over 60% of administered radioactivity was excreted as the parent compound, indicating that this compound is stable in biological systems . The primary metabolic pathway involves hydroxylation and conjugation reactions, which result in metabolites that are less biologically active than the parent compound .
Ecotoxicological Effects
Impact on Non-Target Organisms
Ecotoxicological studies have assessed the impact of this compound on non-target organisms. The results indicate that it poses minimal risk to terrestrial vertebrates and aquatic organisms at environmentally relevant concentrations . For instance, studies showed no significant acute toxicity to fish or aquatic invertebrates at concentrations up to 100 mg/L .
Case Studies
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Field Trials
Field trials have demonstrated the effectiveness of this compound in controlling various weed species in crops like wheat and linseed. The compound exhibited a rapid degradation profile in soil, with half-lives ranging from 1 to 2 days under typical agricultural conditions . -
Residue Analysis
Residue studies have shown that this compound residues are stable in plant matrices for extended periods post-application. For instance, residues were found to be stable in wheat samples for at least 30 days after treatment . This stability is crucial for assessing compliance with maximum residue limits (MRLs) established for food safety.
Summary of Research Findings
Study Type | Findings |
---|---|
Acute Toxicity | LD50 > 5000 mg/kg; low toxicity observed in mammals |
Chronic Toxicity | No significant adverse effects on reproduction or development at lower concentrations |
Metabolism | Major excretion as unchanged this compound; O-demethylation identified as key pathway |
Ecotoxicology | Minimal risk to non-target organisms; no significant acute toxicity observed |
Field Trials | Effective weed control; rapid degradation in soil |
Properties
IUPAC Name |
1-(4-methoxy-6-oxo-1H-pyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O7S2/c1-13(21(3,16)17)22(18,19)12-8(15)11-7-9-5(14)4-6(10-7)20-2/h4H,1-3H3,(H3,9,10,11,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYZUYJYJXIVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=O)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027825 | |
Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935867-69-9 | |
Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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